4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an ethoxy group, a benzamide core, and a piperazine ring substituted with a methylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
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Introduction of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. The benzamide is reacted with 1-(2-chloroethyl)-4-methylsulfonylpiperazine under basic conditions to form the desired product.
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Sulfonylation: : The final step involves the sulfonylation of the piperazine ring. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl groups to sulfides.
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Substitution: : Nucleophilic substitution reactions can occur at the ethoxy group or the piperazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides and piperazines.
Scientific Research Applications
4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and inflammatory diseases.
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Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
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Chemical Biology: : It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
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Industrial Applications:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-(piperazin-1-yl)ethyl)benzamide
- 4-ethoxy-N-(2-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)ethyl)benzamide
- 4-ethoxy-N-(2-(methylsulfonyl)piperazin-1-yl)benzamide
Uniqueness
4-ethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the presence of both ethoxy and methylsulfonyl groups, which confer distinct chemical properties and biological activities. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6S2/c1-3-25-15-6-4-14(5-7-15)16(20)17-8-13-27(23,24)19-11-9-18(10-12-19)26(2,21)22/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDUXRIMARAVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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